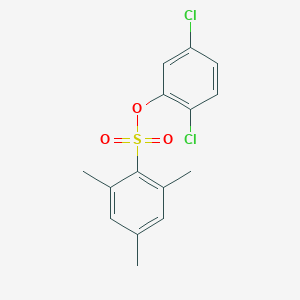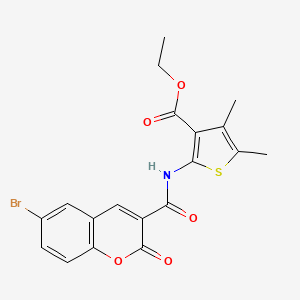![molecular formula C8H16O4S B2570623 2-[5-(2-Hidroxietíl)-1,1-dioxotiolan-2-il]etanol CAS No. 2460757-01-9](/img/structure/B2570623.png)
2-[5-(2-Hidroxietíl)-1,1-dioxotiolan-2-il]etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyethyl groups attached to a thiolane ring, which is further stabilized by a dione functional group. The mixture of diastereomers adds to the complexity and versatility of this compound, making it a subject of extensive research.
Aplicaciones Científicas De Investigación
2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers typically involves the reaction of thiolane derivatives with hydroxyethyl reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where thiolane is reacted with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to separate the desired diastereomers and achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dione functional group can be reduced to form hydroxyl groups, leading to the formation of thiolane diols.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as alkoxides and carboxylates are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, thiolane diols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism by which 2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers exerts its effects involves interactions with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The thiolane ring and dione functional group can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,5-bis(hydroxymethyl)furan: A bio-based diol with applications in polymer synthesis.
2,5-furandicarboxylic acid: Used as a monomer for producing sustainable polymers.
5-hydroxymethylfurfural: A versatile platform chemical derived from biomass.
Uniqueness
2,5-bis(2-hydroxyethyl)-1lambda6-thiolane-1,1-dione,Mixtureofdiastereomers stands out due to its unique thiolane ring structure combined with hydroxyethyl and dione functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
2-[5-(2-hydroxyethyl)-1,1-dioxothiolan-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c9-5-3-7-1-2-8(4-6-10)13(7,11)12/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDYLILFJRPJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2570543.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2570545.png)

![1-[2-(4-fluorobenzoyl)benzoyl]-3-[(furan-2-yl)methanesulfonyl]pyrrolidine](/img/structure/B2570548.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2570549.png)

![2-(4-Chlorophenyl)-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}acetamide](/img/structure/B2570552.png)
![6-(4-bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2570553.png)
![ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2570554.png)
![bis[(1,3-thiazol-5-yl)methyl]amine trihydrochloride](/img/structure/B2570556.png)

![Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2570561.png)

